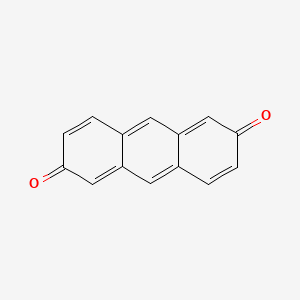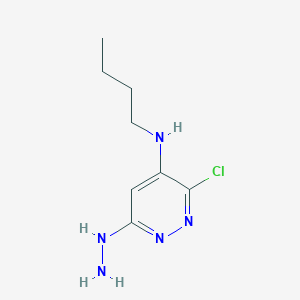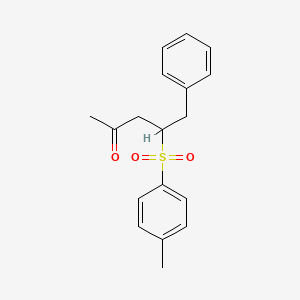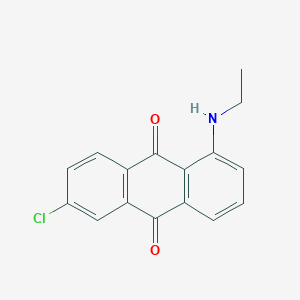
N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is a compound of interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in the treatment of infectious diseases such as tuberculosis. The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a piperidine moiety, which is a six-membered ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent to form the intermediate compound. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, resulting in the formation of the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the type of reaction but often involve the use of solvents and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
科学的研究の応用
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its therapeutic potential in treating infectious diseases such as tuberculosis.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its therapeutic effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with the metabolic processes of pathogenic microorganisms .
類似化合物との比較
Similar Compounds
N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Uniqueness
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the piperidine moiety and the hydroxy group distinguishes it from other similar compounds and may contribute to its unique biological activities .
特性
分子式 |
C12H19N5O2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C12H19N5O2/c13-12(16-18)10-8-14-9-11(15-10)19-7-6-17-4-2-1-3-5-17/h8-9,18H,1-7H2,(H2,13,16) |
InChIキー |
LXERQXFIANWQFU-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(CC1)CCOC2=NC(=CN=C2)/C(=N/O)/N |
正規SMILES |
C1CCN(CC1)CCOC2=NC(=CN=C2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)




![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
